2-(3,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
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Description
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone, also known as DPPY, is a novel compound that has gained significant attention in the field of scientific research. DPPY is a pyrrolidine-based compound that has been synthesized through a multi-step process involving the reaction of pyrrolidine, pyrazine, and 3,4-dimethoxybenzaldehyde. DPPY has been found to exhibit a wide range of biological activities, making it a promising compound for further research.
Scientific Research Applications
Catalysis and Polymerization
Magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands have been synthesized and investigated for their catalytic behavior towards the ring-opening polymerization of ε-caprolactone and l-lactide. These complexes exhibited varying activities based on the metal involved, with magnesium-based complexes showing higher activity, highlighting the potential of such compounds in catalytic applications (Wang et al., 2012).
Antimicrobial and Anti-inflammatory Activities
A novel series of pyrazole chalcones, derived from the reaction of 2,4-dimethoxy-phenyl-ethanone with substituted pyrazoles, demonstrated promising anti-inflammatory, antioxidant, and antimicrobial activities. These findings suggest the potential of these derivatives in developing new therapeutic agents (Bandgar et al., 2009).
Organic Synthesis
Research on pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones has been conducted. This work offers insights into the stereospecific synthesis of pyrrolidines, showcasing the versatility of such compounds in organic synthesis and medicinal chemistry applications (Udry et al., 2014).
Material Science
The study of dimethoxyphenol oxidase activity across different microbial blue multicopper proteins indicates that such compounds can be utilized in various applications, including bio-remediation and as biosensors. This research underscores the importance of these compounds in environmental science and biotechnology (Solano et al., 2001).
Pyrazoline Derivatives as Fluorescent Chemosensors
A study on the synthesis and photophysical properties of novel pyrazoline derivatives demonstrated their application as fluorescent chemosensors for the detection of Fe3+ ions. This highlights the potential of such compounds in environmental monitoring and analytical chemistry (Khan, 2020).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-4-3-13(9-16(15)24-2)10-18(22)21-8-5-14(12-21)25-17-11-19-6-7-20-17/h3-4,6-7,9,11,14H,5,8,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZREYKFCKHHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone |
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